Cas no 149836-35-1 (L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI))
149836-35-1 structure
Product Name:L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)
Numero CAS:149836-35-1
MF:C48H78N20O14
MW:1159.25852823257
CID:100064
PubChem ID:10418781
Update Time:2025-04-18
L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)
- H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER- NH2
- L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-g...
- GPRPPERHQS-NH2
- H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2
- 149836-35-1
-
- Inchi: 1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
- Chiave InChI: PQLNWCQBOLBZSM-WJKAUMHWSA-N
- Sorrisi: O=C([C@@H]1CCCN1C([C@H](CCC/N=C(\N)/N)NC([C@@H]1CCCN1C(CN)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CO)=O)CCC(N)=O)=O)CC1=CN=CN1)=O)CCC/N=C(\N)/N)=O)CCC(=O)O)=O
Proprietà calcolate
- Massa esatta: 1158.60063724g/mol
- Massa monoisotopica: 1158.60063724g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 16
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 82
- Conta legami ruotabili: 33
- Complessità: 2370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -10.8
- Superficie polare topologica: 563Ų
L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI) Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
149836-35-1 (L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso